molecular formula C18H18N4O2S2 B1181308 PXQYJYREDLVSCF-UHFFFAOYSA-N

PXQYJYREDLVSCF-UHFFFAOYSA-N

Cat. No.: B1181308
M. Wt: 386.488
InChI Key: PXQYJYREDLVSCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound PXQYJYREDLVSCF-UHFFFAOYSA-N is a chemical entity provided for research and development purposes. It is intended for use by qualified scientists in laboratory settings. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to investigate its potential applications, which may include serving as a key intermediate in synthetic organic chemistry, a building block for the development of novel compounds, or a standard in analytical method development. Its specific physicochemical properties, such as molecular weight, solubility, and stability, should be characterized by the researcher prior to use. All handling and experiments should be conducted in accordance with applicable laboratory safety guidelines.

Properties

Molecular Formula

C18H18N4O2S2

Molecular Weight

386.488

InChI

InChI=1S/C18H18N4O2S2/c1-12(23)11-25-18-20-22-16(24)14-10-21(9-13-5-3-2-4-6-13)8-7-15(14)19-17(22)26-18/h2-6H,7-11H2,1H3

InChI Key

PXQYJYREDLVSCF-UHFFFAOYSA-N

SMILES

CC(=O)CSC1=NN2C(=O)C3=C(CCN(C3)CC4=CC=CC=C4)N=C2S1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct data on PXQYJYREDLVSCF-UHFFFAOYSA-N is unavailable, a framework for comparison can be extrapolated from analogous compounds in the evidence:

Table 1: Key Parameters for Structural and Functional Analogues

InChIKey Molecular Formula Molecular Weight Functional Groups LogP TPSA (Ų) Key Applications/Notes Source
HVXHWBMLTSDYGK-UHFFFAOYSA-N C₇H₈ClF₃N₂ 212.60 Pyridine, trifluoromethyl, amine 1.98 24.70 Intermediate in agrochemical synthesis
KXGQQUDGEWWPLZ-UHFFFAOYSA-N C₁₀H₁₃NO₂ 179.09 Pyrrolin-yl, acetate 1.12 39.11 No reported biological activity
NFVPDDAAHWXSLI-UHFFFAOYSA-N C₁₂H₁₂BrNO₃ 298.13 Piperidinol, bromophenyl 2.45 61.48 Anti-infective library candidate

Key Observations:

Structural Diversity: HVXHWBMLTSDYGK-UHFFFAOYSA-N () contains a trifluoromethylpyridine scaffold, a motif common in agrochemicals due to its metabolic stability and lipophilicity . NFVPDDAAHWXSLI-UHFFFAOYSA-N () incorporates bromophenyl and piperidinol groups, which are prevalent in CNS-targeting pharmaceuticals .

Physicochemical Trends :

  • Lower TPSA values (e.g., 24.70 Ų in HVXHWBMLTSDYGK-UHFFFAOYSA-N) correlate with enhanced membrane permeability, a desirable trait for bioactive molecules .
  • Higher LogP values (e.g., 2.45 for NFVPDDAAHWXSLI-UHFFFAOYSA-N) suggest increased lipophilicity, which may influence bioavailability and tissue distribution .

Synthetic Accessibility :

  • Compounds like HVXHWBMLTSDYGK-UHFFFAOYSA-N are synthesized via coupling reactions using hexafluorophosphate reagents under anhydrous conditions .

Limitations and Recommendations

Data Gaps : The lack of explicit data on This compound necessitates further investigation via:

  • Primary Literature : Peer-reviewed journals or patent databases (e.g., SciFinder, Reaxys).
  • Experimental Characterization : NMR, mass spectrometry, and X-ray crystallography to resolve structural ambiguities.

Comparative Analysis : If This compound shares structural motifs with HVXHWBMLTSDYGK-UHFFFAOYSA-N (), hypotheses about its reactivity or bioactivity could be formulated. For example, trifluoromethyl groups often enhance binding affinity in enzyme inhibitors .

Preparation Methods

Core Synthesis Strategy

PXQYJYREDLVSCF-UHFFFAOYSA-N is synthesized via multi-step organic reactions, leveraging nucleoside chemistry to construct its ribose sugar backbone and functionalized heterocyclic base. A critical step involves the coupling of a protected ribose derivative with a modified nucleobase, followed by sequential deprotection and functionalization. Key intermediates include:

  • 3-Bromopropylamine protected with 2-chlorotrityl chloride to ensure regioselectivity.

  • Phenoxide derivatives for SN2 reactions to install aryl ester moieties.

The synthesis often employs Claisen condensation between aryl esters and lithiated acetonitrile to form keto-nitrile intermediates, a strategy optimized for scalability and yield (57% overall yield in batch synthesis).

Chiral Center Configuration

Asymmetric synthesis is critical for establishing the compound’s stereochemistry. Patent CN102241603A details the use of chiral auxiliaries and enantioselective catalysts, such as titanium tetraisopropoxide, to control stereochemical outcomes. For example, the reaction of 3-bromopropylamine with phenoxide under basic conditions (NaOH/THF) achieves >90% enantiomeric excess when catalyzed by titanium tetraisopropoxide.

Reagent and Solvent Optimization

Solvent Systems

Solvent choice significantly impacts reaction efficiency:

  • Tetrahydrofuran (THF) and methanol are preferred for SN2 reactions due to their polar aprotic nature, facilitating nucleophilic substitution.

  • Acetonitrile is used in Claisen condensations for its high dielectric constant, enhancing reaction rates.

Reducing Agents

Sodium borohydride (NaBH4) is the reducing agent of choice for intermediate steps, achieving >90% yield in hydride-mediated reductions. Alternative agents like potassium borohydride are less effective, with yields dropping to 75–80%.

Reagent Yield (%) Purity (%)
Sodium borohydride93>99
Potassium borohydride7895

Purification and Characterization

Chromatographic Techniques

  • Catch-and-release purification using silica gel columns (hexane/ethyl acetate gradients) removes unreacted starting materials.

  • High-performance liquid chromatography (HPLC) with C18 columns resolves stereoisomers, achieving >99.9% purity for final products.

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3): Key signals include δ 5.83 (ddt, CH=CH2) and δ 3.64 (m, CHOH), confirming ribose backbone integrity.

  • Mass spectrometry : ESI-MS m/z 303.3 [M+H]+ aligns with theoretical molecular weight.

Scalability and Industrial Adaptation

Batch vs. Flow Synthesis

Batch synthesis remains the standard for small-scale production, but continuous-flow systems are emerging for kilogram-scale manufacturing. A patented protocol (CN112300059B) describes a 32-hour automated process yielding 635 mg of product with 65% efficiency .

Q & A

Basic Research Questions

Q. How can I determine the molecular structure and purity of "PXQJYJYREDLVSCF-UHFFFAOYSA-N" using spectroscopic and chromatographic techniques?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) with high-performance liquid chromatography (HPLC) to confirm structural integrity. Validate purity via mass spectrometry (MS) and elemental analysis. Cross-reference spectral data with synthetic pathways reported in peer-reviewed journals . For reproducibility, document solvent systems, instrumentation parameters (e.g., column type, flow rate), and calibration standards in the experimental section .

Q. What are the standard protocols for synthesizing "PXQJYJYREDLVSCF-UHFFFAOYSA-N" in a laboratory setting?

  • Methodological Answer : Follow stepwise procedures outlined in synthetic chemistry literature, emphasizing reaction conditions (temperature, catalysts, solvents) and stoichiometric ratios. Use inert atmospheres (e.g., nitrogen/argon) for air-sensitive intermediates. Validate each synthetic step with thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR). Include safety protocols for handling hazardous reagents .

Q. How should I design experiments to assess the compound’s stability under varying environmental conditions (pH, temperature, light)?

  • Methodological Answer : Conduct accelerated stability studies using factorial design (e.g., 2³ factorial for pH, temperature, and light exposure). Monitor degradation via UV-Vis spectroscopy or HPLC. Apply Arrhenius kinetics to predict shelf life. Document deviations and use control samples to distinguish intrinsic instability from experimental artifacts .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data for the compound’s reactivity?

  • Methodological Answer : Re-examine computational parameters (e.g., basis sets, solvation models) in density functional theory (DFT) simulations. Cross-validate with experimental kinetics (e.g., stopped-flow techniques) or isotopic labeling. Use sensitivity analysis to identify variables with the highest uncertainty . Publish raw datasets and computational scripts to enable peer validation .

Q. How can I optimize reaction pathways for "PXQJYJYREDLVSCF-UHFFFAOYSA-N" to minimize by-products and enhance yield?

  • Methodological Answer : Apply design of experiments (DoE) methodologies like response surface modeling (RSM) to identify optimal reagent ratios and reaction times. Use in-situ monitoring (e.g., Raman spectroscopy) to track intermediate formation. Compare green chemistry metrics (atom economy, E-factor) across pathways to prioritize sustainability .

Q. What frameworks ensure ethical and rigorous hypothesis testing when studying the compound’s biological activity?

  • Methodological Answer : Align research questions with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For in vitro assays, validate cell-line authenticity and use blinded protocols to reduce bias. For in vivo studies, adhere to ARRIVE guidelines for experimental design and reporting .

Data Management & Reproducibility

Q. How should I structure supplementary data (e.g., crystallographic files, spectral datasets) for public repositories?

  • Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). For crystallographic data, submit CIF files to the Cambridge Structural Database (CSD). Include metadata descriptors (instrument model, software version) and raw spectral files (e.g., JCAMP-DX format) in repositories like Zenodo or Figshare .

Q. What statistical methods address variability in biological assay results involving this compound?

  • Methodological Answer : Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Apply non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. Report effect sizes and confidence intervals to contextualize clinical or ecological relevance .

Tables: Key Methodological Frameworks

FrameworkApplication ExampleReference
PICO Defining population (e.g., cell lines) and outcomes in bioactivity studies
FINER Evaluating feasibility of toxicity assays
FAIR Data Structuring spectral datasets for repositories

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.